molecular formula C25H25ClFN5O2 B2416866 3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-31-4

3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2416866
CAS No.: 877616-31-4
M. Wt: 481.96
InChI Key: ORZQXNOYBDXQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H25ClFN5O2 and its molecular weight is 481.96. The purity is usually 95%.
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Scientific Research Applications

Potential Treatment of Neurodegenerative Diseases

This compound and its derivatives have been explored for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. Studies have shown that certain tetrahydropyrimido[2,1-f]purinediones interact with adenosine receptors and inhibit monoamine oxidases (MAO), which are drug targets for these diseases. For instance, one study discovered novel MAO-B inhibitors among these compounds, suggesting their potential in neurodegenerative disease treatment (Koch et al., 2013). Another study highlighted the synthesis of dual-target-directed ligands based on this scaffold, combining adenosine receptor antagonistic activity with MAO-B inhibition, which could be beneficial for treating Parkinson's disease (Załuski et al., 2019).

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClFN5O2/c1-16-13-30(12-11-17-7-4-3-5-8-17)24-28-22-21(31(24)14-16)23(33)32(25(34)29(22)2)15-18-19(26)9-6-10-20(18)27/h3-10,16H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZQXNOYBDXQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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